(4-Chloro-phenylamino)-phenyl-acetic acid

Übersicht

Beschreibung

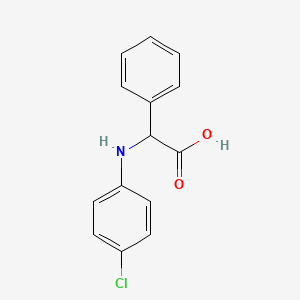

(4-Chloro-phenylamino)-phenyl-acetic acid is an organic compound that features a phenylacetic acid backbone with a 4-chloro-phenylamino substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-phenylamino)-phenyl-acetic acid typically involves the reaction of 4-chloroaniline with phenylacetic acid under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amine and the carboxylic acid groups. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or alcohols.

Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form corresponding phenols or ethers.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Quinones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Phenols or ethers.

Wissenschaftliche Forschungsanwendungen

Research indicates that (4-Chloro-phenylamino)-phenyl-acetic acid exhibits potential antimicrobial and anticancer properties. Its structure allows it to interact with biological targets, which can lead to modulation of cellular signaling pathways. Studies have shown that compounds with similar structures can inhibit specific enzymes or receptors, suggesting that this compound may also possess bioactive effects.

Case Studies and Research Findings

-

Anticancer Properties :

- A study demonstrated that derivatives of chlorophenyl compounds showed significant antiproliferative activity against HeLa cells, with IC values ranging from 0.69 to 11 μM, outperforming standard drugs like doxorubicin (IC = 2.29 μM) .

- These findings support the potential of this compound as a candidate for developing new anticancer agents.

- Enzyme Inhibition :

Wirkmechanismus

The mechanism of action of (4-Chloro-phenylamino)-phenyl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Phenylacetic acid: A simpler analog without the chloro and amino substituents.

4-Chloroaniline: Contains the chloro and amino groups but lacks the phenylacetic acid backbone.

4-Chlorophenylacetic acid: Similar structure but without the amino group.

Uniqueness: (4-Chloro-phenylamino)-phenyl-acetic acid is unique due to the presence of both the chloro and amino groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Biologische Aktivität

(4-Chloro-phenylamino)-phenyl-acetic acid, also known by its CAS number 33984-30-4, is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenylacetic acid moiety attached to a 4-chloro-phenylamino group. This structural configuration is significant as it relates to its biological activity, particularly in terms of enzyme inhibition and interaction with cellular targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which are crucial for regulating gene expression and cell cycle progression.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.69 μM against HeLa cells, indicating potent anticancer activity when compared to standard treatments like doxorubicin, which has an IC50 of 2.29 μM .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Its mechanism involves disrupting microbial cell membranes, leading to increased permeability and cell lysis. This characteristic makes it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

- Antiproliferative Studies : A series of compounds related to this compound were synthesized and tested for their anticancer properties, showing promising results against various cancer types .

- Enzyme Inhibition : The ability of the compound to inhibit HDACs suggests potential applications in cancer therapy, where modulation of gene expression can lead to reduced tumor growth .

- Antimicrobial Research : Studies have highlighted the compound's effectiveness against drug-resistant bacterial strains, showcasing its potential in treating infections that are difficult to manage with conventional antibiotics .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 33984-30-4 |

| Anticancer IC50 (HeLa cells) | 0.69 μM |

| Antimicrobial Activity | Effective against resistant strains |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 4-chloro substituent on the phenyl ring undergoes nucleophilic displacement under alkaline conditions.

| Reaction Type | Reagents/Conditions | Major Products | Key Observations |

|---|---|---|---|

| Aromatic substitution | NaOH, amines (e.g., aniline) | (4-Amino-phenylamino)-phenyl-acetic acid | Chlorine replaced by amine groups at 120°C in DMF |

| Thiol substitution | K₂CO₃, thiophenol | (4-Phenylthio-phenylamino)-phenyl-acetic acid | Requires catalytic CuI for efficient substitution |

Research Findings :

-

Substitution efficiency depends on the nucleophile's strength and steric hindrance.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Oxidation and Reduction Reactions

The phenyl-acetic acid backbone and amino group participate in redox processes.

| Reaction Type | Reagents/Conditions | Major Products | Key Observations |

|---|---|---|---|

| Carboxylic acid oxidation | KMnO₄, H₂SO₄ | Phenylglyoxylic acid derivatives | Over-oxidation observed at elevated temperatures |

| Amino group oxidation | H₂O₂, Fe²⁺ | Nitroso intermediates | pH-dependent; optimal yield at pH 5–6 |

| Chlorophenyl reduction | LiAlH₄, THF | Dechlorinated phenyl derivatives | Requires anhydrous conditions to prevent side reactions |

Case Study :

-

Oxidation with H₂O₂ generated reactive nitroso species, which were trapped as Schiff bases in the presence of aldehydes.

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization reactions.

Industrial Relevance :

Coupling Reactions

The amino group participates in cross-coupling reactions.

| Reaction Type | Catalyst/Base | Major Products | Key Observations |

|---|---|---|---|

| Buchwald–Hartwig amination | Pd(OAc)₂, XPhos | Biaryl amine derivatives | Requires rigorous exclusion of oxygen |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Boronic acid-coupled analogs | Limited by steric hindrance from substituents |

Mechanistic Insight :

-

Copper-mediated Ullmann couplings show higher tolerance for electron-withdrawing groups compared to palladium systems.

Biochemical Interactions

The compound interacts with biological targets through its structural motifs.

| Target | Interaction Type | Biological Effect | Source |

|---|---|---|---|

| Cyclooxygenase-2 | Competitive inhibition | Anti-inflammatory activity | |

| HDAC enzymes | Chelation via carboxylic acid | Epigenetic modulation |

Structure–Activity Relationship :

-

Chlorine at the para position enhances hydrophobic binding to enzyme pockets.

-

Methoxy or methyl groups on the phenylamino ring improve metabolic stability .

Stability and Degradation

| Condition | Degradation Pathway | Products Identified |

|---|---|---|

| Acidic (pH < 3) | Decarboxylation | Phenylamino toluene derivatives |

| Alkaline (pH > 10) | Hydrolysis of amide bond | 4-Chloroaniline + phenylacetic acid |

Analytical Data :

Eigenschaften

IUPAC Name |

2-(4-chloroanilino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-11-6-8-12(9-7-11)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUWGZGZBBLNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308073 | |

| Record name | (4-Chloro-phenylamino)-phenyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33984-30-4 | |

| Record name | NSC201896 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Chloro-phenylamino)-phenyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.